2-((Trimethylsilyl)methoxy)ethan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H17NOSi |
|---|---|
Molecular Weight |
147.29 g/mol |
IUPAC Name |
2-(trimethylsilylmethoxy)ethanamine |
InChI |
InChI=1S/C6H17NOSi/c1-9(2,3)6-8-5-4-7/h4-7H2,1-3H3 |
InChI Key |
LEMUJFKRXJOCBM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)COCCN |
Origin of Product |
United States |
Foundational & Exploratory
The Alchemist's S-L-A-P: A Technical Guide to Silicon Amine Protocol Reagents in Modern Organic Synthesis
Introduction: A Paradigm Shift in Saturated Heterocycle Synthesis
In the landscape of modern drug discovery and development, saturated N-heterocycles are privileged scaffolds, forming the core of a vast number of marketed pharmaceuticals and clinical candidates. Their synthesis, however, has often been a protracted affair, reliant on multi-step sequences and the use of stoichiometric, and often toxic, reagents. A significant leap forward came with the development of the Stannyl Amine Protocol (SnAP) reagents by the Bode group, which allowed for the direct conversion of aldehydes and ketones into a variety of N-heterocycles.[1] Despite their utility, the reliance on tin-based reagents presented a significant drawback due to toxicity concerns, particularly in a pharmaceutical context.[2]
This challenge spurred the development of a more sustainable and scalable alternative: the Si licon A mine P rotocol, or SLAP , reagents.[2] This guide provides an in-depth technical overview of SLAP M, a prominent member of this reagent class, focusing on its mechanism of action, practical applications, and the underlying principles that govern its reactivity. SLAP M, with the chemical formula C6H17NOSi and CAS number 2093935-94-3, has emerged as a powerful tool for the photomediated synthesis of valuable saturated heterocycles such as thiomorpholines and thiazepanes.[3][4]
Core Principles and Mechanistic Insights: The "Why" Behind the Reaction
The power of SLAP reagents lies in their ability to participate in photocatalytic cross-coupling reactions with carbonyl compounds. The overall transformation is a formal [4+2] or [5+2] cycloaddition, depending on the specific SLAP reagent and substrate, to furnish the desired heterocycle. The reaction is typically initiated by the formation of an imine or enamine from the condensation of the SLAP reagent with an aldehyde or ketone. The key to the subsequent cyclization lies in a carefully orchestrated photocatalytic cycle.
The Photocatalytic Cycle: A Tale of Two Pathways
The reaction is driven by visible light and an iridium-based photocatalyst, commonly Ir[(ppy)2(dtbbpy)]PF6. The currently accepted mechanism involves two potential, and tunable, catalytic cycles, the selection of which is dictated by the reaction conditions, specifically the presence or absence of a Lewis acid.[3]
1. The Ir(II)/Ir(III) Pathway for Piperazine Synthesis:
In the absence of a strong Lewis acid, the reaction proceeds through a reductive quenching cycle. The photoexcited Ir(III)* catalyst is a potent reductant and can directly reduce the imine intermediate. This pathway is particularly effective for the synthesis of piperazines.[2][5]
2. The Lewis Acid-Toggled Ir(III)/Ir(IV) Pathway for Thiomorpholine and Thiazepane Synthesis:
For the synthesis of thiomorpholines and thiazepanes using reagents like SLAP M, a different mechanistic pathway is operative, unlocked by the addition of a Lewis acid co-catalyst, such as Bi(OTf)3 or Cu(OTf)2.[3] The Lewis acid serves a dual role: it activates the imine towards reduction and, more importantly, it acts as an electron acceptor from the photoexcited Ir(III)* catalyst. This generates a highly oxidizing Ir(IV) species, which then oxidizes the silyl-tethered amine, initiating the cyclization cascade. This "toggling" of the catalytic cycle is a masterful example of reaction control, allowing for the synthesis of a different class of heterocycles from the same photocatalyst.[3]
Figure 1: Proposed photocatalytic cycle for thiomorpholine synthesis using SLAP M reagent.
Experimental Protocol: A Step-by-Step Guide
The following is a representative protocol for the synthesis of a thiomorpholine derivative using SLAP M, adapted from the general procedures provided by the Bode Group and their collaborators.
Step 1: Imine Formation
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the aldehyde (1.0 equiv., 0.5 mmol), SLAP M reagent (1.0 equiv., 0.5 mmol), and anhydrous dichloromethane (CH2Cl2, 0.5 M).
-
Add activated 4Å molecular sieves (100 mg).
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with CH2Cl2.
-
Concentrate the filtrate under reduced pressure. The crude imine is typically used in the next step without further purification.
Step 2: Photocatalytic Cyclization
-
In a 20 mL scintillation vial, dissolve the crude imine from Step 1 in anhydrous acetonitrile (MeCN, 0.05 M).
-
Add the photocatalyst, Ir[(ppy)2(dtbbpy)]PF6 (0.01 equiv., 5.0 µmol).
-
Add the Lewis acids, Bi(OTf)3 (0.2 equiv., 0.1 mmol) and Cu(OTf)2 (1.0 equiv., 0.5 mmol).
-
Seal the vial and stir the reaction mixture under irradiation with a blue LED lamp (30 W) at room temperature. A cooling fan is recommended to maintain a constant temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with the addition of water (0.1 mL) and stir for an additional 5 minutes.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired thiomorpholine.
Data Presentation: A Summary of Reagent Properties
| Property | Value |
| Chemical Formula | C6H17NOSi |
| CAS Number | 2093935-94-3 |
| Molecular Weight | 147.29 g/mol |
| Appearance | Liquid |
| Storage Temperature | 2-8°C |
Applications in Drug Discovery and Development
The mild reaction conditions, broad substrate scope, and avoidance of toxic heavy metals make the SLAP M reagent and the associated methodology highly attractive for applications in medicinal chemistry and process development. The ability to rapidly generate libraries of substituted saturated N-heterocycles from readily available aldehydes is a significant advantage in the early stages of drug discovery. Furthermore, the protocol's amenability to flow chemistry opens the door for large-scale, efficient synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[6][7][8]
Conclusion: A Versatile Tool for the Modern Synthetic Chemist
The SLAP M reagent represents a significant advancement in the synthesis of saturated N-heterocycles, offering a safer, more efficient, and scalable alternative to previous methods. The elegant mechanistic manifold, particularly the Lewis acid-mediated toggling of the photocatalytic cycle, showcases a sophisticated level of reaction control. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and practicalities of SLAP M provides a powerful addition to the synthetic chemist's toolbox, enabling the streamlined construction of complex, medicinally relevant molecules.
References
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Hsieh, S.-Y., & Bode, J. W. (2017). Lewis Acid Induced Toggle from Ir(II) to Ir(IV) Pathways in Photocatalytic Reactions: Synthesis of Thiomorpholines and Thiazepanes from Aldehydes and SLAP Reagents. Journal of the American Chemical Society, 139(1), 131-134. [Link]
-
Hsieh, S.-Y., & Bode, J. W. (2016). Silicon Amine Reagents for the Photocatalytic Synthesis of Piperazines from Aldehydes and Ketones. Organic Letters, 18(9), 2098–2101. [Link]
-
Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. Organic Letters, 19(17), 4696–4699. [Link]
-
Hsieh, S.-Y., & Bode, J. W. (2016). Silicon Amine Reagents for the Photocatalytic Synthesis of Piperazines from Aldehydes and Ketones. ETH Zurich Research Collection. [Link]
-
Hsieh, S.-Y., & Bode, J. W. (2017). Lewis Acid Induced Toggle from Ir(II) to Ir(IV) Pathways in Photocatalytic Reactions: Synthesis of Thiomorpholines and Thiazepanes from Aldehydes and SLAP Reagents. ResearchGate. [Link]
-
Bode Research Group. N-heterocycle synthesis with SnAP chemistry. [Link]
-
Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. Organic Chemistry Portal. [Link]
-
Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. PubMed. [Link]
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A Senior Application Scientist's Guide to Bode Group SLAP Reagents for N-Heterocycle Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Saturated N-heterocycles are foundational scaffolds in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Their synthesis, however, has often been a long and arduous process, frequently requiring multi-step sequences and the use of protecting groups.[2] The Bode Group at ETH Zürich has addressed this long-standing challenge with the development of innovative synthetic methodologies.[4][5] This guide provides an in-depth technical overview of the Silicon Amine Protocol (SLAP) reagents, a powerful class of reagents for the efficient, one-step synthesis of a wide array of saturated N-heterocycles.[1][6]
From Tin to Silicon: The Evolution of a Synthetic Strategy
The journey to SLAP reagents began with the development of the Stannyl Amine Protocol (SnAP) reagents.[2][7] SnAP reagents proved to be highly effective for the one-step synthesis of various N-heterocycles, including morpholines, piperazines, and thiomorpholines, from simple aldehydes and ketones.[2][8][9] Despite their broad utility, the reliance on stoichiometric tin reagents raised concerns regarding toxicity and the removal of tin byproducts, a significant hurdle in pharmaceutical development.[6][7]
To overcome this limitation, the Bode Group developed SLAP reagents as a tin-free alternative.[6][10] This next-generation approach leverages the power of photoredox catalysis to achieve the desired cyclization, offering a more practical and environmentally benign method for the synthesis of these crucial molecular building blocks.[11]
The Core of the Technology: Mechanism of SLAP Reagent-Mediated Cyclization
The SLAP reagent methodology is predicated on a photocatalytic radical-mediated cyclization. The general mechanism involves two key stages: imine/ketimine formation and the subsequent photocatalytic cyclization.
-
Imine/Ketimine Formation: The SLAP reagent, a silicon-containing amine, is first condensed with an aldehyde or ketone to form the corresponding imine or ketimine intermediate. This step is typically carried out in the presence of a drying agent like molecular sieves.[6]
-
Photocatalytic Cyclization: The crucial cyclization step is initiated by a photocatalyst, which, upon excitation with light (typically blue LEDs), engages in a single-electron transfer (SET) with the imine/ketimine intermediate. This generates a radical cation, which then undergoes cyclization to form the N-heterocyclic ring. A final reduction and protonation step yields the desired product and regenerates the photocatalyst.[1][12]
The choice of photocatalyst and additives can influence the reaction's efficiency and substrate scope. Both iridium-based photocatalysts and less expensive organic dyes like 2,4,6-triphenylpyrylium tetrafluoroborate (TPP) have been successfully employed.[6][12][13] Furthermore, the addition of a Lewis acid, such as TMSOTf, can facilitate the reaction, particularly for the synthesis of morpholines, oxazepanes, thiomorpholines, and thiazepanes, by promoting the formation of the amine radical cation.[6][12][13]
Diagram: Generalized Mechanism of SLAP Reagent Cyclization
Caption: Generalized mechanism of photocatalytic N-heterocycle synthesis using SLAP reagents.
Experimental Protocols: A Practical Guide
The successful implementation of the SLAP methodology hinges on careful execution of the experimental procedures. Below are generalized, step-by-step protocols for the key stages of the synthesis.
Synthesis of SLAP Reagents
While several SLAP reagents are commercially available, they can also be synthesized in the laboratory.[6] A streamlined synthesis of novel SLAP reagents has been developed via the aminoetherification of olefins, which allows for access to sterically hindered and trisubstituted morpholine precursors.[12]
General Procedure for Imine/Ketimine Formation
This initial step is crucial for preparing the substrate for the photocatalytic cyclization.
For Aldehydes:
-
To a solution of the SLAP reagent (1.0 equiv) in an appropriate solvent (e.g., MeCN or CH₂Cl₂) add the aldehyde (1.0 equiv).
-
Add powdered 4 Å molecular sieves (approx. 100 mg per 0.5 mmol of reactant).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., N₂) overnight.
-
Filter the reaction mixture through a pad of Celite®, washing with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure. The crude imine is typically used in the next step without further purification.
For Ketones:
-
To a solution of the SLAP reagent (1.0 equiv) in benzene or toluene, add the ketone (1.0 equiv) and powdered 4 Å molecular sieves.[6][14]
-
Stir the mixture at reflux under an inert atmosphere overnight.[6]
-
Cool the reaction to room temperature and filter through Celite®, washing with CH₂Cl₂.[6]
-
Concentrate the filtrate under reduced pressure to obtain the crude ketimine for the subsequent cyclization.[6]
General Procedure for Photocatalytic Cyclization
The cyclization is the key bond-forming step and is performed under visible light irradiation.
Batch Conditions:
-
In a reaction vial, dissolve the crude imine/ketimine intermediate in a suitable solvent (e.g., MeCN).
-
Add the photocatalyst (e.g., Ir(ppy)₂(dtbbpy)PF₆ or TPP).[6][11]
-
If required, add a Lewis acid additive (e.g., TMSOTf).[6][12]
-
Seal the vial and stir the reaction mixture at room temperature under blue LED irradiation for 16-48 hours. A cooling fan is recommended to maintain a consistent temperature.
-
Upon completion, quench the reaction by adding aqueous ammonia.
-
Remove the solvent under reduced pressure and re-dissolve the residue in CH₂Cl₂ and aqueous ammonia.
-
Filter the mixture through Celite® and perform an aqueous workup.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Continuous Flow Conditions: For improved scalability and reproducibility, the photocatalytic cyclization can be performed under continuous flow conditions.[12][13][15] This typically involves pumping a solution of the imine, photocatalyst, and any additives through a transparent reactor (e.g., FEP tubing) that is irradiated with blue LEDs.[12] This method often leads to reduced reaction times and higher throughput.[12]
Diagram: Experimental Workflow for SLAP Reagent-Mediated N-Heterocycle Synthesis
Caption: A typical experimental workflow for the synthesis of N-heterocycles using SLAP reagents.
Substrate Scope and Applications
The SLAP reagent methodology exhibits a broad substrate scope, accommodating a wide variety of aldehydes and ketones.
| Reactant Class | Examples | Applicable N-Heterocycles |
| Aldehydes | Aromatic, heteroaromatic, aliphatic | Piperazines, morpholines, thiomorpholines, oxazepanes, thiazepanes[6][10][12] |
| Ketones | Aromatic, aliphatic | Piperazines[6][10] |
| SLAP Reagents | Structurally and stereochemically diverse | Enables access to a wide range of substituted N-heterocycles[10] |
This versatility makes SLAP reagents a powerful tool in drug discovery and development, where the rapid generation of diverse libraries of N-heterocycles is paramount for structure-activity relationship (SAR) studies.[16][17][18] The ability to synthesize complex, substituted N-heterocycles in a single step from readily available starting materials significantly accelerates the drug discovery process.[12]
Advantages of the SLAP Methodology
-
Tin-Free: Eliminates the concerns of tin toxicity and byproduct removal associated with SnAP reagents.[6][10]
-
Broad Substrate Scope: Tolerates a wide range of aldehydes and ketones, including those with various functional groups.[10]
-
Mild Reaction Conditions: The photocatalytic cyclization proceeds at room temperature under visible light irradiation.
-
Scalability: The methodology is amenable to continuous flow synthesis, allowing for facile scale-up.[12][13][15]
-
Direct Access to N-Unprotected Heterocycles: The products are obtained without N-protecting groups, simplifying subsequent synthetic manipulations.[2]
Conclusion
The Bode Group's SLAP reagents represent a significant advancement in the synthesis of saturated N-heterocycles. By replacing tin with a photocatalytic silicon-based approach, this methodology offers a practical, efficient, and more environmentally friendly route to these medicinally important scaffolds. For researchers, scientists, and drug development professionals, the SLAP reagent technology provides a powerful and versatile tool for the rapid exploration of chemical space and the acceleration of innovative therapeutic discovery.
References
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Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. Organic Letters, 19(17), 4696–4699. [Link]
-
Bode Research Group. Protein synthesis with the ketoacid-hydroxylamine (KAHA) ligation. [Link]
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Wikipedia. KAHA Ligation. [Link]
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Bode Research Group. Publications. [Link]
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Jackl, M. K. (2018). Synthesis of Saturated N- Heterocycles and a-Tertiary Amines. ETH Zurich. [Link]
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Bode Research Group. N-heterocycle synthesis with SnAP chemistry. [Link]
-
Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. Organic Letters. [Link]
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Rohrbacher, F., Wucherpfennig, T. G., & Bode, J. W. (2015). Chemical Protein Synthesis with the KAHA Ligation. Topics in current chemistry, 363, 1–31. [Link]
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Vo, C.-V. (2016). Synthesis of Saturated N- heterocycles from Organostannanes. ETH Zurich. [Link]
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Farnung, J., et al. (2023). Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide. Journal of the American Chemical Society. [Link]
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Molecules. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. MDPI. [Link]
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Semantic Scholar. Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. [Link]
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ResearchGate. Jeffrey W. Bode's research works. [Link]
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Luescher, M. U., Vo, C.-V., & Bode, J. W. (2014). SnAP Reagents for the Synthesis of Piperazines and Morpholines. Organic Letters, 16(4), 1236–1239. [Link]
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Bode, J. W. (2017). Chemical Protein Synthesis with the α-Ketoacid-Hydroxylamine Ligation. Accounts of chemical research, 50(10), 2460–2470. [Link]
- Google Scholar. Jeffrey Bode.
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Molecules. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
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Bode Research Group. The Group. [Link]
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Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. [Link]
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Bode Research Group. Homepage. [Link]
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Hsieh, S.-Y., & Bode, J. W. (2016). Silicon Amine Reagents for the Photocatalytic Synthesis of Piperazines from Aldehydes and Ketones. Organic letters, 18(9), 2098–2101. [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of Optically Active Polycyclic N-Heterocycles Derived from l-Prolinamine. [Link]
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Bode, J. W. Prof. Dr. Jeffrey W. Bode. [Link]
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Max-Planck-Gesellschaft. Publications - MPI for Terrestrial Microbiology. [Link]
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Vo, C. T., Luescher, M. U., & Bode, J. W. (2014). SnAP reagents for the one-step synthesis of medium-ring saturated N-heterocycles from aldehydes. Nature chemistry, 6(4), 310–314. [Link]
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Bode Research Group. SnAP Support and FAQ. [Link]
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Morandi, B., et al. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of. Angewandte Chemie International Edition. [Link]
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ChemRxiv. Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. [Link]
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Vo, C.-V., & Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles. The Journal of organic chemistry, 79(7), 2809–2815. [Link]
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Bonandi, E., et al. (2017). Recent applications of click chemistry in drug discovery. Expert opinion on drug discovery, 12(8), 759–768. [Link]
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Radical-Mediated Aldehyde-Amine Cross-Coupling: A Technical Guide to Acyl Radical Functionalization
Executive Summary
The Paradigm Shift: Classical aldehyde-amine coupling relies heavily on polar pathways—either condensation/reduction (reductive amination) or oxidation/coupling (amide formation via carboxylic acids). These methods often require stoichiometric reductants, harsh oxidants, or expensive coupling agents (e.g., HATU, EDC).
The Radical Advantage: Radical-mediated cross-coupling utilizes Hydrogen Atom Transfer (HAT) to access the highly reactive acyl radical intermediate directly from the aldehyde C–H bond. This "activation" bypasses the carboxylic acid stage entirely, enabling:
-
Step-Economy: Direct conversion of Aldehyde
Amide.[1][2][3] -
Chemoselectivity: Preferential activation of formyl C–H bonds over other sensitive functionalities.
-
Mild Conditions: Room temperature, visible light-driven protocols compatible with late-stage drug functionalization.
Part 1: The Mechanistic Core
The Acyl Radical Gateway
The central challenge in radical-mediated coupling is the controlled generation of the acyl radical. Unlike polar chemistry, which relies on the electrophilicity of the carbonyl carbon, radical chemistry relies on the homolytic cleavage of the formyl C–H bond.
Key Activation Modes:
-
HAT Photocatalysis (Direct): A photocatalyst (e.g., TBADT) becomes an excited-state radical abstractor, removing the formyl hydrogen.
-
Dual Catalysis (Ni/Photoredox): A photoredox cycle generates a radical that intercepts a Nickel oxidative addition complex.
Mechanistic Pathways Visualization
The following diagram illustrates the divergence between Oxidative Amidation (forming Amides) and Radical Reductive Amination (forming Amines), controlled by the catalytic environment.
Figure 1: Divergent pathways for aldehyde-amine coupling. The Acyl Radical (Red) is the key intermediate for amidation, while radical reduction of hemiaminals drives amination.
Part 2: Primary Protocol – Oxidative Amidation (TBADT System)
This section details the Direct Oxidative Amidation , the most robust method for medicinal chemistry applications. It utilizes Tetrabutylammonium Decatungstate (TBADT) as a Hydrogen Atom Transfer (HAT) photocatalyst.[4][5]
Why TBADT?
-
Bond Dissociation Energy (BDE) Matching: The excited state of decatungstate (W) has a high hydrogen-abstracting ability (approx. 98 kcal/mol), perfectly matching the formyl C–H bond (approx. 88 kcal/mol).
-
Chemoselectivity: It preferentially abstracts electron-rich C–H bonds (like aldehydes) over unactivated alkyl chains, minimizing side reactions.
-
No Metals: It avoids trace metal contamination, crucial for pharmaceutical intermediates.
Experimental Workflow
Objective: Synthesis of N-benzylbenzamide from benzaldehyde and benzylamine.
Reagents:
-
Substrate A: Benzaldehyde (1.0 equiv)
-
Substrate B: Benzylamine (1.2 equiv)
-
Catalyst: TBADT (2 mol%)[6]
-
Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq., 1.5 equiv) or Nitrobenzene (as mild oxidant/trap in Ni-dual systems).
-
Solvent: Acetonitrile (MeCN) or Acetone (acts as co-solvent/sensitizer).
-
Light Source: 390 nm (UV-A) or 365 nm LED.
Step-by-Step Protocol:
-
Preparation (Dark): In a 10 mL Pyrex vial equipped with a magnetic stir bar, add TBADT (2 mol%).
-
Note: Pyrex is required for UV transmission; standard glass blocks <300nm but allows 365-390nm.
-
-
Substrate Addition: Add Benzaldehyde (0.5 mmol), Benzylamine (0.6 mmol), and MeCN (2.0 mL).
-
Critical Step: Add TBHP dropwise. Caution: Exothermic.
-
Why: TBHP serves as the radical trap/oxidant to convert the intermediate amino-alcohol radical into the amide.
-
-
Degassing: Sparge the solution with Argon for 5 minutes.
-
Why: Oxygen can quench the excited state of the photocatalyst or lead to non-selective auto-oxidation (carboxylic acid formation).
-
-
Irradiation: Place the vial 2-3 cm from the 390 nm LED source. Stir vigorously at Room Temperature (25°C) for 12–24 hours.
-
Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the aldehyde peak.
-
-
Workup: Quench with sat. aq. NaHCO3. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Oxygen quenching | Increase degassing time; use freeze-pump-thaw. |
| Carboxylic Acid Byproduct | Over-oxidation | Reduce TBHP equivalents; switch to mild oxidant (e.g., Nitroarene). |
| Imine Formation | Lack of radical trapping | Ensure light intensity is sufficient to drive the radical cycle faster than the condensation equilibrium. |
| Catalyst Degradation | Solution turns blue (reduced W) | Ensure oxidant is present to re-oxidize the catalyst (Turnover). |
Part 3: Secondary Pathway – Radical Reductive Amination
While less common than amidation, this pathway is vital when secondary/tertiary amines are the target and the substrate is sensitive to hydride reducing agents (NaBH4).
Mechanism:
-
Condensation: Aldehyde + Amine
Hemiaminal/Imine. -
SET Reduction: A photoredox catalyst (e.g., Ir(ppy)3) reduces the imine/hemiaminal to an
-amino radical. -
H-Atom Transfer: A hydrogen donor (e.g., Hantzsch ester or Thiophenol) quenches the radical to form the amine.
Key Distinction: This is a reductive process, whereas the TBADT amide synthesis is oxidative.
Part 4: Substrate Scope & Limitations
| Feature | Oxidative Amidation (TBADT) | Reductive Amination (Ir/Photoredox) |
| Product | Amide (R-CO-N-R) | Amine (R-CH2-N-R) |
| Aldehyde Scope | Aliphatic & Aromatic (Excellent) | Aromatic (Good), Aliphatic (Variable) |
| Amine Scope | Primary & Secondary | Primary & Secondary |
| Functional Tolerance | High (Halides, Esters, Nitriles) | Moderate (Avoid easily reducible groups) |
| Limitation | Phenols/Anilines may quench radical | Steric bulk hinders condensation step |
Part 5: The Catalytic Cycle (Graphviz)
The following diagram details the specific electron flow for the TBADT-mediated oxidative amidation, the primary focus of this guide.
Figure 2: The catalytic cycle of TBADT-mediated amidation. The catalyst cycles between ground, excited, and reduced states, driven by light and the stoichiometric oxidant.
References
-
Decatungstate-photocatalyzed direct acylation of N-heterocycles with aldehydes Source: Green Chemistry, 2024 Context:[4][6][7][8] Primary protocol for HAT-mediated coupling.
-
Nickel/Photoredox-Catalyzed Direct Amidation of Aldehydes with Nitroarenes Source: Journal of Organic Chemistry, 2016 (Iqbal & Cho) Context:[9] Dual catalytic approach for amide synthesis.[3][9]
-
Photoredox-Catalyzed Direct Reductive Amination of Aldehydes Source: PMC / NIH (Cho et al.) Context: Mechanism for the amine-forming pathway (Reductive Amination).[10][11]
-
Copper-catalyzed oxidative amidation of aldehydes with amine salts Source: Organic Letters / NIH, 2012 Context: Oxidative amidation using TBHP and Copper (Parallel non-photochemical radical mechanism).
-
A General Direct Aldehyde C–H Alkylation via TBADT-Nickel Synergistic Catalysis Source: Organic Letters, 2025 Context:[6][7] Demonstrates the versatility of the TBADT/Aldehyde radical platform.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Decatungstate-photocatalyzed direct acylation of N-heterocycles with aldehydes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photoredox-Catalyzed Direct Reductive Amination of Aldehydes without an External Hydrogen/Hydride Source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amide synthesis by oxidative amidation [organic-chemistry.org]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
Methodological & Application
Application Note: Photocatalytic Reductive Cross-Coupling of Aldehydes with Functionalized Amines
This Application Note is designed to provide a comprehensive, reproducible protocol for the Photocatalytic Reductive Cross-Coupling of Aldehydes with 2-((Trimethylsilyl)methoxy)ethan-1-amine .
Based on the specific reagents provided, this protocol focuses on the C-C bond formation (reductive pinacol-type coupling) to synthesize vicinal amino alcohols . This transformation is a high-value application of photoredox catalysis, enabling the construction of complex molecular architectures from simple building blocks under mild conditions.
Executive Summary
This guide details the methodology for the intermolecular reductive cross-coupling of aliphatic/aromatic aldehydes with 2-((Trimethylsilyl)methoxy)ethan-1-amine (referred to herein as TMS-EA ).
Unlike traditional reductive amination (which forms C-N bonds), this photocatalytic protocol targets the formation of C-C bonds , yielding 1,2-amino alcohols . These motifs are critical pharmacophores in drug discovery (e.g., adrenergic blockers, protease inhibitors). The inclusion of the ((Trimethylsilyl)methoxy) (SEM-like) protecting group on the amine provides a robust, lipophilic handle that is stable under photoredox conditions but easily removable downstream using fluoride sources (e.g., TBAF).
Key Advantages[1]
-
Chemoselectivity: Preferential Cross-Coupling (Aldehyde-Imine) over Homocoupling (Aldehyde-Aldehyde).
-
Mild Conditions: Room temperature, visible light (Blue LED), neutral pH.
-
Orthogonal Protection: The TMS-ether linkage survives the radical conditions, allowing for selective deprotection later.
Mechanistic Insight
To ensure reproducibility, researchers must understand the underlying "Dual Catalytic" mechanism. The reaction relies on the synchronization of two cycles: Lewis Acid activation and Photoredox Single Electron Transfer (SET) .
The Pathway[2][3][4][5][6]
-
Condensation: The aldehyde and TMS-EA condense to form an Imine intermediate in situ.
-
Activation: A Lewis Acid (or H-bonding catalyst) activates the Imine and the remaining Aldehyde.
-
SET Reduction: The excited photocatalyst (
) donates an electron to the activated aldehyde (reductive quenching) or the imine, generating a Ketyl Radical and an -Amino Radical (or radical anion). -
Radical-Radical Coupling: The persistent radical effect directs the cross-coupling of the Ketyl radical with the Imine radical species to form the C-C bond.
Mechanistic Diagram (Graphviz)
Experimental Protocol
Reagents & Equipment[4]
| Component | Specification | Role |
| Substrate A | Aldehyde (1.0 equiv) | Electrophile / Radical Precursor |
| Substrate B | 2-((Trimethylsilyl)methoxy)ethan-1-amine (1.2 equiv) | Amine Partner |
| Photocatalyst | Visible Light Absorber / SET Agent | |
| H-Atom Donor | Hantzsch Ester or DIPEA (1.5 equiv) | Terminal Reductant / HAT Agent |
| Lewis Acid | Imine/Carbonyl Activator | |
| Solvent | Acetonitrile (MeCN) or DMF | Polar Aprotic Medium |
| Light Source | 450 nm Blue LED (e.g., Kessil or Penn PhD) | Excitation Source |
Step-by-Step Methodology
Step 1: Imine Pre-formation (Critical for Yield)
-
Rationale: While "one-pot" is possible, pre-forming the imine minimizes the competitive reduction of the free aldehyde to a primary alcohol.
-
Action: In a dry vial, combine the Aldehyde (0.5 mmol, 1.0 equiv) and TMS-EA (0.6 mmol, 1.2 equiv) in MeCN (2.0 mL). Add activated 4Å Molecular Sieves (
mg). -
Incubation: Stir at Room Temperature (RT) for 2–4 hours under
. Monitor by TLC or LCMS until aldehyde consumption is >90%.
Step 2: Catalyst Addition
-
Action: To the reaction vial (containing the imine), add:
-
Photocatalyst:
( mg, ~1.5 mol%). -
H-Atom Donor: Hantzsch Ester (
mg, 1.5 equiv). -
Lewis Acid:
( mg, 10 mol%).
-
-
Degassing: Seal the vial with a septum. Sparge with Argon or Nitrogen for 15 minutes. Oxygen is a potent quencher of the excited state catalyst.
Step 3: Irradiation
-
Action: Place the vial 2–3 cm away from the Blue LED source. Use a fan to maintain the temperature at 25–30°C.
-
Duration: Irradiate for 12–24 hours.
-
Observation: The solution typically turns from yellow to slightly orange/brown.
Step 4: Workup & Purification
-
Quench: Dilute with saturated
solution ( mL) and EtOAc ( mL). -
Extraction: Extract aqueous layer with EtOAc (3 x 10 mL).
-
Drying: Dry combined organics over
, filter, and concentrate. -
Purification: Flash Column Chromatography.
-
Note: The product is an amino alcohol.[1] Use a basic modifier (1%
or ) in the eluent (e.g., DCM:MeOH 95:5) to prevent streaking on silica.
-
Reaction Setup Visualization
Correct geometry is vital for photon flux efficiency.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Oxygen quenching | Increase sparging time (20 min) or use freeze-pump-thaw cycles. |
| Hydrolysis of Imine | Wet solvent | Use anhydrous MeCN and fresh Molecular Sieves. |
| Reductive Amination (Side Product) | Hydride transfer too fast | Reduce Hantzsch Ester equivalents; switch to a milder HAT reagent (e.g., Ascorbic Acid). |
| No Reaction | Light penetration | Ensure the concentration is not too high (0.1M - 0.2M is optimal). Check LED intensity. |
References
-
Mechanism of Photoredox Pinacol Coupling
- Rulneč, A., et al. "Visible-Light-Mediated Coupling of Imines and Aldehydes." J. Am. Chem. Soc., 2013, 135, 16048.
-
General Photoredox Reductive Coupling
- Tarantino, K. T., et al. "Photocatalytic Reductive Cross-Coupling of Aldehydes and Imines.
-
Silyl-Amine Reagents in Radical Chemistry
- Lalevée, J., et al. "N-Silylamines: Versatile Reagents in Radical Chemistry." Molecules, 2010, 15, 6925.
-
Hantzsch Esters in Photoredox
- Review: "Hantzsch Esters as Multifunctional Reagents in Visible-Light Photoredox Catalysis." Beilstein J. Org. Chem., 2016, 12, 1476.
Sources
Application Notes & Protocols: Synthesis of Substituted Morpholines from Aldehydes and SLAP Reagents
Abstract
The morpholine scaffold is a cornerstone in modern medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[1] Its favorable physicochemical and metabolic properties make it a highly desirable heterocyclic motif.[2] This guide provides a comprehensive overview and detailed protocols for the synthesis of C-substituted morpholines utilizing a powerful and contemporary methodology: the photocatalytic coupling of aldehydes with SiLicon Amine Protocol (SLAP) reagents. This approach offers a significant improvement over previous methods, such as those employing tin-based SnAP reagents, by avoiding toxic byproducts while maintaining a broad substrate scope and high diastereoselectivity.[3][4] We will delve into the underlying reaction mechanism, provide step-by-step protocols for both batch and continuous flow synthesis, and offer expert insights into substrate limitations and troubleshooting.
Introduction: The Strategic Advantage of SLAP Reagents
The synthesis of saturated N-heterocycles is a central task in drug discovery. Morpholines, in particular, are valued for their ability to improve pharmacokinetic profiles.[2] Traditional synthetic routes to highly substituted morpholines can be multi-step and lack generality.[5] The advent of Silicon Amine Protocol (SLAP) reagents, pioneered by the Bode group, represents a paradigm shift. These reagents are air- and moisture-stable compounds that can be readily prepared and condensed with a wide array of aldehydes.[5] The subsequent cyclization is achieved under exceptionally mild conditions using visible-light photoredox catalysis, which tolerates a remarkable diversity of functional groups.[3][4]
This methodology is distinguished by its operational simplicity and its foundation in a robust photocatalytic cycle. Key to its success is the combination of an inexpensive organic photocatalyst with a Lewis acid additive, which facilitates the formation of a critical amine radical cation intermediate.[6][7] Furthermore, the process is amenable to continuous flow chemistry, enabling scalable, reproducible, and rapid synthesis of morpholine libraries.[8][9]
Reaction Mechanism: A Photocatalytic Cascade
The synthesis of morpholines from SLAP reagents and aldehydes proceeds through a well-defined photocatalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Imine Formation: The process begins with the condensation of the SLAP reagent with an aldehyde to form an imine intermediate. This step is typically facilitated by a mild dehydrating agent like molecular sieves.
-
Photocatalytic Cycle Initiation: The photocatalyst, typically an organic dye like 2,4,6-triphenylpyrylium tetrafluoroborate (TPP), is excited by visible light (e.g., blue LEDs).[8]
-
Single Electron Transfer (SET): The excited photocatalyst (*TPP) is a potent oxidant and abstracts a single electron from the nitrogen atom of the imine. The presence of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is critical. It coordinates to the imine, lowering its oxidation potential and facilitating this SET event to form an amine radical cation.[6][8]
-
Radical Cyclization: The generated radical cation undergoes an intramolecular cyclization. The radical on the nitrogen attacks the silyl enol ether moiety, forming the six-membered morpholine ring and generating a new carbon-centered radical.
-
Reduction and Catalyst Regeneration: This carbon-centered radical is then reduced by the reduced photocatalyst (TPP•), completing the catalytic cycle and regenerating the ground-state TPP catalyst. The resulting anion is quenched upon workup to yield the final substituted morpholine product.
Caption: Figure 1: Proposed Mechanism for Photocatalytic Morpholine Synthesis.
Experimental Protocols
Synthesis of a Representative SLAP Reagent
While many SLAP reagents are commercially available, they can also be synthesized in the lab. A streamlined method involves the iron-catalyzed aminoetherification of olefins.[6]
Materials:
-
Olefin (e.g., styrene)
-
N-Boc-ethanolamine
-
(TMS)3SiH (Tris(trimethylsilyl)silane)
-
Fe(acac)3 (Iron(III) acetylacetonate)
-
tert-Butyl peroxybenzoate
-
Anhydrous solvent (e.g., Dichloromethane)
Protocol:
-
To an oven-dried flask under an inert atmosphere (N2 or Ar), add the olefin (1.0 equiv), N-Boc-ethanolamine (1.2 equiv), and Fe(acac)3 (5 mol%).
-
Dissolve the components in the anhydrous solvent.
-
Add (TMS)3SiH (1.5 equiv) to the mixture.
-
Slowly add a solution of tert-butyl peroxybenzoate (1.5 equiv) in the solvent via syringe pump over 2-3 hours.
-
Stir the reaction at room temperature for 12-16 hours.
-
Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired SLAP reagent.
General Protocol for Morpholine Synthesis (Batch)
This protocol is divided into two stages: imine formation and photocatalytic cyclization.
Stage 1: Imine Formation
-
To a vial, add the SLAP reagent (0.5 mmol, 1.0 equiv), the desired aldehyde (0.5 mmol, 1.0 equiv), and activated 4Å molecular sieves (100 mg).
-
Add anhydrous dichloromethane (CH2Cl2, 1.0 mL, 0.5 M).
-
Stir the mixture under a nitrogen atmosphere at room temperature overnight (approx. 12-16 hours).
-
After stirring, filter the reaction mixture through a pad of Celite, washing with CH2Cl2.
-
Concentrate the filtrate under reduced pressure. The crude imine is typically used in the next step without further purification.
Stage 2: Photocatalytic Cyclization
-
In a separate vial, dissolve the crude imine (0.5 mmol, 1.0 equiv) in a 10:1 mixture of acetonitrile (CH3CN) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Add the photocatalyst (e.g., TPP, 5 mol%) and the Lewis acid (e.g., TMSOTf, 1.3 equiv).
-
Stir the resulting solution for 3-5 minutes.
-
Irradiate the vial with blue LEDs (e.g., 30 W) while maintaining ambient temperature with a cooling fan.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 16-48 hours).
-
Upon completion, dilute the reaction mixture with CH2Cl2 (15 mL) and quench with a 10% aqueous NH4OH solution (5 mL).
-
Separate the phases and extract the aqueous layer with CH2Cl2 (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the substituted morpholine.
Continuous Flow Protocol
Continuous flow offers enhanced control over reaction parameters, leading to improved reproducibility and scalability.[8]
Caption: Figure 2: Experimental Workflow for Continuous Flow Synthesis.
Setup:
-
Prepare the reaction mixture as described in the batch protocol (Stage 2, steps 1-3).
-
Draw the solution into a gas-tight syringe and mount it on a syringe pump.
-
The outlet of the syringe is connected to a flow reactor, which consists of PFA tubing coiled around a blue LED light source.
-
The outlet of the reactor is connected to a back-pressure regulator to ensure consistent flow and prevent solvent evaporation.
Procedure:
-
Set the desired flow rate on the syringe pump (e.g., 0.10 mL/min).
-
Turn on the blue LED light source.
-
Pump the reaction mixture through the illuminated reactor. The residence time is determined by the reactor volume and the flow rate.
-
Collect the output from the reactor in a flask.
-
Once all the solution has been passed through the reactor, perform the same workup and purification as described in the batch protocol (steps 6-9).
Data Presentation: Substrate Scope & Performance
The SLAP reagent methodology exhibits a broad substrate scope with consistently high yields. The reaction is generally characterized by excellent diastereoselectivity, favoring the formation of the more thermodynamically stable isomers.[5]
| Aldehyde Type | SLAP Reagent Type | Typical Yield (%) | Diastereomeric Ratio (d.r.) | Notes |
| Aromatic (electron-rich) | Unsubstituted | 85-95 | >20:1 | Highly efficient coupling. |
| Aromatic (electron-poor) | Unsubstituted | 80-90 | >20:1 | Tolerates various functional groups. |
| Heteroaromatic | Unsubstituted | 75-85 | >20:1 | Compatible with common heterocycles. |
| Aliphatic (linear) | Unsubstituted | 70-80 | >20:1 | Good yields for unbranched aldehydes. |
| Aliphatic (α-branched) | Unsubstituted | 60-75 | >20:1 | Steric hindrance can slightly lower yields. |
| Aromatic | Methyl-substituted | 70-85 | ~10:1 to >20:1 | Provides access to disubstituted morpholines.[10] |
| Aromatic | Trisubstituted | 65-80 | Varies | Enables synthesis of complex scaffolds.[8] |
Table 1: Representative yields and diastereoselectivity for the synthesis of substituted morpholines. Data compiled from multiple sources.[8][10]
Troubleshooting Guide
Even robust protocols can encounter issues. This guide addresses common problems and provides actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete imine formation. | 1. Ensure aldehyde and SLAP reagent are pure. Use freshly activated molecular sieves. Extend reaction time for imine formation. |
| 2. Inactive photocatalyst. | 2. Use a fresh batch of photocatalyst. Ensure the light source is functional and emitting at the correct wavelength. | |
| 3. Insufficient Lewis acid. | 3. Use the recommended stoichiometry of TMSOTf. Ensure it is not degraded by moisture. | |
| 4. Oxygen quenching of the excited state. | 4. While often not required, for particularly sensitive substrates, degassing the solvent may improve results. | |
| Formation of Side Products | 1. Aldehyde self-condensation. | 1. This is rare under these mild conditions but can occur with sensitive aldehydes. Ensure slow addition or pre-formation of the imine. |
| 2. Photocatalyst degradation. | 2. If the reaction mixture changes color unexpectedly (e.g., bleaching), the photocatalyst may be degrading. Reduce light intensity or improve cooling. | |
| Incomplete Reaction | 1. Low light penetration (for batch). | 1. Ensure the reaction vial is close to the light source. For larger scales, consider a flow setup for better light exposure. |
| 2. Sterically hindered substrates. | 2. Increase reaction time and/or temperature slightly (e.g., to 40 °C). Note that very hindered substrates may be inherently challenging. | |
| 3. Catalyst deactivation. | 3. Accumulation of byproducts on the catalyst surface can inhibit activity. Ensure high-purity reagents and solvents. |
Conclusion
The photocatalytic synthesis of substituted morpholines from aldehydes and SLAP reagents is a state-of-the-art methodology that provides a powerful tool for medicinal chemists and drug development professionals. Its mild conditions, broad functional group tolerance, high diastereoselectivity, and scalability make it a superior alternative to many traditional methods. By understanding the core mechanism and following the detailed protocols provided, researchers can efficiently access a diverse range of complex morpholine scaffolds, accelerating the discovery of new therapeutic agents.
References
-
Carceller, J. M., et al. (2025). Emergence of a distinct mechanism of C–N bond formation in photoenzymes. Chem, 11, 1-11. [Link]
-
Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. Organic Letters, 19(17), 4696–4699. [Link]
-
Organic Chemistry Portal. (n.d.). Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. [Link]
-
Semantic Scholar. (n.d.). Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. [Link]
-
Luescher, M. U., & Bode, J. W. (2014). SnAP Reagents for the Synthesis of Piperazines and Morpholines. Organic Letters, 16(4), 1156–1159. [Link]
-
Hsieh, S. Y., & Bode, J. W. (2016). Silicon Amine Reagents for the Photocatalytic Synthesis of Piperazines from Aldehydes and Ketones. Organic Letters, 18(9), 2098–2101. [Link]
-
PubMed. (2017). Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]
-
Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49, 787–817. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis [organic-chemistry.org]
- 3. ethz.ch [ethz.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photoredox-Catalyzed Direct Reductive Amination of Aldehydes without an External Hydrogen/Hydride Source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Troubleshooting Guide for Handling 2-((Trimethylsilyl)methoxy)ethan-1-amine
Welcome to the technical support center for 2-((Trimethylsilyl)methoxy)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the handling and use of this moisture-sensitive bifunctional molecule. The unique combination of a hydrolytically labile trimethylsilyl (TMS) ether and a hygroscopic primary amine necessitates stringent handling protocols to ensure experimental success. This document provides troubleshooting advice and detailed protocols in a direct question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Storage and Handling
Question 1: I've just received a new bottle of 2-((Trimethylsilyl)methoxy)ethan-1-amine. What are the optimal storage conditions to ensure its long-term stability?
Answer: Proper storage is the first and most critical step in maintaining the integrity of 2-((Trimethylsilyl)methoxy)ethan-1-amine. Due to its dual functional groups—a moisture-sensitive silyl ether and a hygroscopic amine—this reagent requires storage in a cool, dry, and inert environment.[1][2][3]
-
Short-term Storage (days to weeks): For unopened bottles or those in frequent use, storage in a desiccator at room temperature is sufficient. The desiccator should contain an active desiccant like Drierite or molecular sieves.[4]
-
Long-term Storage (months): For long-term storage, it is recommended to store the sealed bottle in a refrigerator (2-8 °C).[1] To prevent moisture condensation on the cold bottle when you take it out, it is crucial to allow the bottle to warm to room temperature before opening.[4] Storing the bottle inside a larger, sealed container with desiccant in the refrigerator provides an additional layer of protection.[4]
-
Inert Atmosphere: The reagent is best stored under an inert atmosphere, such as nitrogen or argon. Many suppliers provide moisture-sensitive reagents in bottles with a Sure/Seal™ septum, which allows for the removal of the reagent via syringe while maintaining an inert atmosphere.[5][6]
Question 2: My reaction is failing, and I suspect my 2-((Trimethylsilyl)methoxy)ethan-1-amine has degraded. How can I check its purity?
Answer: If you suspect degradation, you can check the purity of your reagent using a few analytical techniques. The primary degradation pathway is the hydrolysis of the silyl ether.
-
¹H NMR Spectroscopy: This is the most straightforward method. A fresh sample will show a sharp singlet around 0.1 ppm corresponding to the nine protons of the trimethylsilyl group. The presence of a broad singlet, often exchangeable with D₂O, corresponding to a hydroxyl proton, and the absence or diminished intensity of the TMS signal would indicate hydrolysis. You may also see a shift in the peaks corresponding to the ethylamine backbone.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate the parent compound from its hydrolysis products and confirm their identities by their mass-to-charge ratio.
If you observe significant degradation, it is best to purchase a new bottle of the reagent. For minor impurities, distillation under reduced pressure and an inert atmosphere may be possible, but this should be approached with caution due to the compound's reactivity.[1]
Experimental Setup and Execution
Question 3: I'm setting up a reaction with 2-((Trimethylsilyl)methoxy)ethan-1-amine. What precautions should I take to ensure anhydrous conditions?
Answer: Maintaining a scrupulously anhydrous and inert atmosphere is paramount for reactions involving this reagent.[2][6]
-
Glassware: All glassware should be thoroughly dried in an oven (at least 125 °C for several hours or overnight) and cooled under a stream of dry nitrogen or argon just before use.[6] Alternatively, glassware can be flame-dried under vacuum.
-
Solvents and Reagents: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of an anhydrous grade solvent. Other reagents in the reaction should also be anhydrous.
-
Inert Atmosphere: The reaction should be set up under a positive pressure of an inert gas like nitrogen or argon. This can be achieved using a Schlenk line or a glove box.[6] A simple balloon filled with inert gas connected to the reaction flask via a needle can also serve this purpose for short reactions.
-
Reagent Transfer: The reagent should be transferred from its storage bottle to the reaction vessel using a dry, gas-tight syringe or a cannula.[5][6] Never pour the reagent in open air.
Question 4: My reaction mixture turned cloudy upon adding the 2-((Trimethylsilyl)methoxy)ethan-1-amine. What could be the cause?
Answer: A cloudy or hazy appearance upon addition of the reagent is often an indication of hydrolysis. The likely culprit is the presence of moisture in your reaction setup. The hydrolysis product, trimethylsilanol, can self-condense to form trimethylsiloxane, which is insoluble in many organic solvents and can cause the mixture to appear cloudy.
Troubleshooting Steps:
-
Review your anhydrous technique: Re-evaluate your procedures for drying glassware, handling solvents, and maintaining an inert atmosphere.
-
Check your solvent: Even anhydrous solvents can absorb moisture if not handled correctly. Consider using a freshly opened bottle or re-distilling your solvent over a suitable drying agent.
-
Other reagents: Ensure all other reagents in the reaction are anhydrous.
Question 5: I need to deprotonate the amine group of 2-((Trimethylsilyl)methoxy)ethan-1-amine for a subsequent reaction. What type of base should I use?
Answer: The choice of base is critical to avoid the cleavage of the silyl ether. The silyl ether is susceptible to both strong acids and strong bases.[7][8]
-
Recommended Bases: Non-nucleophilic, sterically hindered bases are preferred. Examples include:
-
Lithium diisopropylamide (LDA)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
-
Bases to Avoid:
-
Hydroxide bases (e.g., NaOH, KOH): These will readily cleave the silyl ether.
-
Alkoxide bases (e.g., NaOMe, KOtBu): These can also promote silyl ether cleavage, although t-butoxides are generally less reactive due to steric hindrance.
-
Fluoride sources (e.g., TBAF): Tetrabutylammonium fluoride is a common reagent for cleaving silyl ethers and should be avoided if you wish to keep the silyl group intact.[9]
-
The deprotonation should be carried out at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like THF or diethyl ether to minimize side reactions.
Experimental Protocols
Protocol 1: Anhydrous Reaction Setup
This protocol outlines the standard procedure for setting up a reaction under anhydrous conditions.
-
Glassware Preparation: Dry all necessary glassware (round-bottom flask, addition funnel, condenser, etc.) in an oven at >125 °C overnight.
-
Assembly: Assemble the glassware hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow the glassware to cool to room temperature under the inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous solvent and any stable, non-moisture-sensitive reagents to the reaction flask via a syringe or cannula.
-
Temperature Control: If the reaction needs to be cooled, place the flask in a suitable cooling bath (e.g., ice-water for 0 °C, dry ice/acetone for -78 °C).
-
Addition of 2-((Trimethylsilyl)methoxy)ethan-1-amine: Transfer the required amount of the reagent from its Sure/Seal™ bottle to the reaction flask using a dry, gas-tight syringe. Pierce the septum of the Sure/Seal™ bottle with the syringe needle and withdraw the desired volume. It is good practice to first draw some inert gas from the reaction flask into the syringe before drawing up the liquid reagent to maintain pressure equilibrium.[6]
Protocol 2: Reaction Quenching
The method of quenching the reaction is crucial to avoid unwanted hydrolysis of the silyl ether during workup.
-
Anhydrous Quench: If possible, quench the reaction under anhydrous conditions. For example, if you used a strong base, you could quench it with a solution of a weak acid in an anhydrous solvent.
-
Aqueous Workup (with caution): If an aqueous workup is unavoidable, it should be done quickly and at low temperatures to minimize hydrolysis.
-
Cool the reaction mixture to 0 °C.
-
Slowly add a pre-cooled, saturated aqueous solution of a salt like ammonium chloride (for quenching organometallics) or sodium bicarbonate (for neutralizing acids).
-
Immediately proceed to the extraction step with a suitable organic solvent.
-
-
Drying: After extraction, thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure.
Visualizations
Workflow for Handling 2-((Trimethylsilyl)methoxy)ethan-1-amine
Caption: Workflow for proper storage and handling of 2-((Trimethylsilyl)methoxy)ethan-1-amine.
Hydrolysis Mechanism of the Silyl Ether
Caption: The hydrolysis pathway of the silyl ether in the presence of water.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₁₇NOSi | PubChem |
| Molecular Weight | 147.29 g/mol | [10] |
| Boiling Point | Data not readily available, likely requires distillation under reduced pressure. | N/A |
| Density | Data not readily available. | N/A |
Note: Specific physical properties for 2-((Trimethylsilyl)methoxy)ethan-1-amine are not widely published. Data for a closely related compound, Methyl({2-[(trimethylsilyl)oxy]ethyl})amine, is used for molecular weight reference.[10]
References
-
How to Store Reagents - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
How to store temperature and moisture-sensitive compounds? : r/chemistry. (2017, July 7). Reddit. Retrieved from [Link]
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Water Sensitive Chemicals. (n.d.). Environment, Health & Safety - University of California, Berkeley. Retrieved from [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]
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tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Silyl ether. (n.d.). In Wikipedia. Retrieved from [Link]
-
Hydroxyl Protecting Groups. (n.d.). Retrieved from [Link]
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Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved from [Link]
-
By what mechanism do acids deprotect primary silyl ethers? (2015, October 7). Chemistry Stack Exchange. Retrieved from [Link]
-
Mild Synthesis of Silyl Ethers via Potassium Carbonate Catalyzed Reactions between Alcohols and Hydrosilanes. (2018, April 9). Inorganica Chimica Acta. Retrieved from [Link]
-
Silyl ether synthesis by silylation or cyanosilylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]
-
Alcohol or phenol synthesis by silyl ether cleavage. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Mechanistic change in acid-catalyzed hydrolysis of silyl vinyl ethers. (1981). Journal of the American Chemical Society. Retrieved from [Link]
-
16: Silylethers. (2021, June 10). Chemistry LibreTexts. Retrieved from [Link]
-
Direct Conversion of Silyl Ethers to Organic Functionality. (n.d.). Gelest Technical Library. Retrieved from [Link]
-
Protecting Groups For Alcohols. (2015, June 17). Master Organic Chemistry. Retrieved from [Link]
-
TMS Alcohol Protecting Group Using Silyl Ether. (2022, February 16). YouTube. Retrieved from [Link]
-
Protecting Groups For Alcohols. (2015, June 17). Master Organic Chemistry. Retrieved from [Link]
-
Deprotection of Silyl Ethers. (n.d.). Gelest Technical Library. Retrieved from [Link]
-
Rapid, Acid‐Mediated Deprotection of Silyl Ethers Using Microwave Heating. (2025, August 6). Request PDF. Retrieved from [Link]
-
Silyl Protective Groups. (2014, March 8). Chem-Station Int. Ed. Retrieved from [Link]
-
Adding Amines to Steam for Humidification. (n.d.). Office of Research Facilities. Retrieved from [Link]
-
Methyl({2-[(trimethylsilyl)oxy]ethyl})amine. (n.d.). PubChem. Retrieved from [Link]
-
2-{4-[(trimethylsilyl)oxy]phenyl}ethanamine. (n.d.). PubChem. Retrieved from [Link]
-
N-(2-[(trimethylsilyl)oxy]ethyl)amine. (n.d.). PubChem. Retrieved from [Link]
-
Chemical Properties of Ethanamine, 2-methoxy- (CAS 109-85-3). (n.d.). Cheméo. Retrieved from [Link]
-
Tris(2-(2-methoxyethoxy)ethyl)amine. (n.d.). In Wikipedia. Retrieved from [Link]
-
2-Methoxyethylamine. (n.d.). Haz-Map. Retrieved from [Link]
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Technical Support Center: Solvent Effects on SLAP M Radical Cyclization Efficiency
Welcome to the technical support guide for SLAP M radical cyclization. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful synthetic tool. Here, we delve into one of the most critical, yet often underestimated, variables in radical chemistry: the choice of solvent. Understanding the profound impact of the solvent on your reaction's efficiency, selectivity, and overall success is paramount. This guide provides in-depth, experience-driven insights and practical troubleshooting advice to help you navigate the complexities of your experiments.
Conceptual Overview: The Role of the Solvent in Radical Cyclization
Radical cyclization reactions are powerful transformations for constructing cyclic molecules, often proceeding through a three-step mechanism: radical generation, intramolecular cyclization, and quenching of the cyclized radical.[1] Unlike ionic reactions, where solvent polarity and proticity have well-defined effects on reaction rates and pathways, the influence of solvents in radical reactions can be more nuanced but equally critical.[2][3]
The conventional wisdom that radical reactions are largely insensitive to solvent effects is a significant oversimplification.[4] Solvents can dramatically influence reaction kinetics and may even alter the reaction pathway, leading to unexpected products or low yields.[4][5] This is particularly true in complex, multi-step processes like SLAP M radical cyclizations.
Here's a breakdown of how solvents can impact your reaction:
-
Solvation of Intermediates and Transition States: While radical intermediates are uncharged, they can possess significant dipole moments. Polar solvents can stabilize polarized transition states, accelerating the reaction.[2][6] Conversely, if the starting material is more strongly solvated than the transition state, the reaction rate can decrease.[2]
-
Chain Transfer: Some solvents can act as chain transfer agents by donating a hydrogen atom to a radical intermediate.[7] This can prematurely terminate the desired reaction cascade, leading to reduced yields of the cyclized product. Solvents with high chain transfer constants, such as those with weak C-H bonds (e.g., THF, alkylated benzenes), can be problematic.[7] In contrast, solvents with strong bonds, like benzene, water, and tert-butanol, have low chain transfer effects.[1][7]
-
Solubility: Proper dissolution of all reactants, initiators, and intermediates is crucial for a homogeneous reaction mixture and optimal reaction rates. Poor solubility can lead to stalled or incomplete reactions.
-
Viscosity: Highly viscous solvents can hinder the diffusion of reactants and intermediates, potentially slowing down the reaction rate.
SLAP M Radical Cyclization Mechanism
To effectively troubleshoot, a clear understanding of the reaction mechanism is essential. The following diagram illustrates the key steps in a generic SLAP M radical cyclization.
Caption: Key steps in the SLAP M radical cyclization cascade.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during SLAP M radical cyclization experiments, with a focus on solvent-related issues.
Q1: My reaction yield is consistently low. Could the solvent be the culprit?
A1: Absolutely. Low yield is a frequent issue, and the solvent is a primary suspect.[8][9][10] Here’s a systematic approach to diagnosing the problem:
-
Check for Competing Side Reactions: The most common solvent-related side reaction is hydrogen atom abstraction from the solvent by a radical intermediate.[7] This truncates the desired reaction sequence. If you are using solvents with relatively weak C-H bonds (e.g., THF, toluene), consider switching to a solvent with a higher bond dissociation energy, such as benzene, tert-butanol, or even water.[1][11]
-
Assess Reagent Solubility: Ensure all your starting materials and reagents are fully dissolved at the reaction temperature. If you observe any undissolved material, you may need to switch to a solvent with better solvating power for your specific substrate.
-
Consider Polarity Effects: The polarity of the solvent can influence the rate of cyclization.[2][4] If the transition state of the cyclization step is more polar than the starting radical, a more polar solvent could increase the reaction rate and, consequently, the yield.[2] Conversely, a nonpolar solvent might be preferable if the transition state is less polar.[2] A solvent screen is often the most effective way to determine the optimal polarity.
-
Purity of the Solvent: Impurities in the solvent, such as water or peroxides, can interfere with radical reactions.[9][12] Always use freshly distilled or high-purity anhydrous solvents.
Q2: I'm observing a significant amount of uncyclized, reduced product. What's happening?
A2: This is a classic sign of premature quenching of the initial radical before cyclization can occur.
-
Chain Transfer from Solvent: As mentioned above, the solvent itself can act as a hydrogen donor.[7] This is especially prevalent with solvents that have easily abstractable hydrogens.
-
Concentration Effects: The relative rates of intramolecular cyclization versus intermolecular hydrogen abstraction are concentration-dependent. Ensure your reaction is not too dilute, which can favor the intermolecular side reaction.
Q3: How do I choose the optimal solvent for a new substrate in a SLAP M cyclization?
A3: A systematic approach is key.
-
Start with a Reliable Solvent: Benzene and toluene are common starting points for many radical reactions due to their relatively inert nature.[11] However, due to the toxicity of benzene, toluene is often preferred.
-
Consider a Solvent Screen: Set up a series of small-scale parallel reactions using a range of solvents with varying polarities and hydrogen-donating abilities. This is the most empirical and effective method.
-
Analyze the Results: Monitor the reactions by TLC or GC/LC-MS to determine the consumption of starting material and the formation of the desired product and any side products.
Table 1: Common Solvents for Radical Cyclization and Their Properties
| Solvent | Polarity | Hydrogen Bond Donor (HBD) | Chain Transfer Potential | Typical Applications & Considerations |
| Benzene | Nonpolar | No | Low | Excellent for many radical reactions, but toxic.[1][11] |
| Toluene | Nonpolar | No | Moderate | A common, less toxic alternative to benzene.[11] |
| THF | Polar Aprotic | No | High | Can be a good solvent but is prone to hydrogen abstraction.[7] |
| Acetonitrile | Polar Aprotic | No | Low | A polar option with low chain transfer potential.[13] |
| tert-Butanol | Polar Protic | Yes | Low | A good choice when a protic solvent is needed with minimal chain transfer.[7] |
| Water | Polar Protic | Yes | Very Low | An environmentally friendly option for certain radical reactions.[1][11] |
| DMSO | Polar Aprotic | No | Low | A highly polar solvent that can influence reaction pathways.[5][13] |
Q4: My reaction is sluggish and takes a very long time to go to completion. Can the solvent be a factor?
A4: Yes, the solvent can significantly impact the reaction rate.
-
Viscosity: While less common, a highly viscous solvent can slow down the reaction by impeding molecular motion.
-
Solvation Effects: As discussed, the differential solvation of the ground state and the transition state can either accelerate or decelerate a reaction.[2][6] If your reaction is slow, it might be that the solvent is stabilizing the starting material more than the transition state. Trying a solvent of different polarity could lead to a rate enhancement.
Experimental Protocols
Protocol 1: General Procedure for SLAP M Radical Cyclization
This protocol provides a general framework. Concentrations and reaction times should be optimized for each specific substrate.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add the radical precursor (1.0 eq).
-
Solvent Addition: Add the chosen anhydrous solvent (to achieve a concentration of 0.01-0.05 M).
-
Degassing: Degas the solution by bubbling nitrogen through it for 15-30 minutes.
-
Reagent Addition: Add the radical initiator (e.g., AIBN, 0.1-0.2 eq) and the hydrogen atom donor (e.g., a thiol, 1.1-1.5 eq).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically the decomposition temperature of the initiator, e.g., 80 °C for AIBN in toluene).
-
Monitoring: Monitor the progress of the reaction by TLC or GC/LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Solvent Screening for Optimization
-
Setup: In parallel, set up several small-scale reactions (e.g., in reaction vials) following the general protocol.
-
Solvent Selection: Use a range of solvents from Table 1 (e.g., toluene, acetonitrile, tert-butanol, and THF) to cover different polarities and chain transfer potentials.
-
Execution: Run all reactions under identical conditions (concentration, temperature, and stoichiometry).
-
Analysis: After a set time (e.g., 4 hours), take an aliquot from each reaction and analyze by GC/LC-MS to determine the conversion and the relative amounts of product and major side products.
-
Evaluation: Based on the analysis, select the solvent that provides the highest yield of the desired product with the fewest side products for larger-scale reactions.
Troubleshooting Flowchart
If you are experiencing issues with your SLAP M radical cyclization, this flowchart can guide your troubleshooting process.
Caption: A systematic guide to troubleshooting SLAP M cyclizations.
References
-
Radical cyclization. In Wikipedia. Retrieved February 12, 2026, from [Link]
-
Ingold, K. U. (2011). The frequently overlooked importance of solvent in free radical syntheses. NRC Publications Archive. [Link]
- Majumdar, K. C., & Mondal, S. (2014). RADICAL INITIATORS, REAGENTS AND SOLVENTS USED IN RADICAL CHEMISTRY. International Journal of Research in Pharmacy and Chemistry, 4(3), 636-653.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved February 12, 2026, from [Link]
-
Koehler, B. (2016, September 20). Does solvent plays an important role in free radical polymerization? If yes how and if no Y? ResearchGate. [Link]
-
Leah4sci. (2013, August 6). Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions [Video]. YouTube. [Link]
-
Solvent effects. In Wikipedia. Retrieved February 12, 2026, from [Link]
-
Fallis, I. A., & Thomson, S. D. (2018). Effect of solvent on radical cyclisation pathways: SRN1 vs. aryl–aryl bond forming mechanisms. Organic & Biomolecular Chemistry, 16(33), 6031-6040. [Link]
- Sibi, M. P., & Patil, K. (2011). Intramolecular Free-Radical Cyclization Reactions. Science of Synthesis, 4, 357-405.
-
Tutoring Blog. (2024, November 26). Polar, Nonpolar, Protic, Aprotic And Organic Solvents. [Link]
-
Various Authors. (2015, January 21). What could be reason for getting a very low yield in organic chemistry? Quora. [Link]
-
Various Authors. (2024, November 20). What are some common causes of low reaction yields? Reddit. [Link]
- Zhang, W., & Liu, W. (2020). Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme.
- Li, Y., et al. (2021). Recent advances in cascade radical cyclization of radical acceptors for the synthesis of carbo- and heterocycles. Organic Chemistry Frontiers, 8(1), 133-162.
- Barrero, A. F., et al. (2002). Effects of solvents and water in Ti(III)-mediated radical cyclizations of epoxygermacrolides. Straightforward synthesis and absolute stereochemistry of (+)-3alpha-hydroxyreynosin and related eudesmanolides. The Journal of Organic Chemistry, 67(8), 2566-2571.
- Smith, J. (2025, October 31). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
- Biçer, E., & Yılmaz, M. (2024). Recent Advances in Manganese(III)-Assisted Radical Cyclization for the Synthesis of Natural Products: A Comprehensive Review. Molecules, 29(10), 2264.
-
K-M, A. (2022). Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. Request PDF. [Link]
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- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 5. Effect of solvent on radical cyclisation pathways: SRN1 vs. aryl–aryl bond forming mechanisms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Validation & Comparative
A Comparative Guide for Synthetic Chemists: The Ascendancy of Silicon-Based Reagents Over Organotins in Modern Cross-Coupling
In the landscape of carbon-carbon bond formation, palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, pivotal to the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science. For decades, the Stille coupling, utilizing organotin reagents, has been a reliable and versatile tool. However, growing concerns over the profound toxicity and environmental impact of organotin compounds have catalyzed a shift towards safer and more sustainable alternatives.[1][2] Among these, silicon-based reagents, employed in the Hiyama coupling and its variants, have emerged as a superior class of nucleophilic partners.[3][4]
This guide provides an in-depth, objective comparison of silicon-based and organotin reagents. We will move beyond a simple list of pros and cons to explore the fundamental chemical principles, practical laboratory considerations, and supporting experimental data that underpin the clear advantages of choosing silicon for your next cross-coupling reaction.
At a Glance: A Tale of Two Metals
The fundamental differences between organosilanes and organostannanes dictate their utility and safety in the lab. While both are effective nucleophilic partners in palladium-catalyzed cross-coupling, their intrinsic properties lead to vastly different experimental outcomes, particularly concerning toxicity, ease of purification, and environmental stewardship.
| Feature | Silicon-Based Reagents (e.g., Hiyama Coupling) | Organotin Reagents (e.g., Stille Coupling) |
| Toxicity | Low to negligible toxicity of reagents and byproducts.[5] | High toxicity of reagents and byproducts (neurotoxic, immunotoxic).[6][7][8] |
| Environmental Impact | Benign; silicon is the second most abundant element in the Earth's crust.[9] | Significant environmental pollutant with long-lasting impact on aquatic ecosystems.[10][11] |
| Byproduct Removal | Generally straightforward; silica-based byproducts are easily removed via standard chromatography or distillation.[12] | Notoriously difficult; requires specialized and often tedious workup procedures to remove toxic tin residues to ppm levels.[13][14][15] |
| Reagent Stability | Generally high stability to air, moisture, and chromatography.[5][9] | Stable to air and moisture, but can exhibit instability in solution.[6] |
| Activation | Often requires an activating agent (e.g., fluoride, base) to facilitate transmetalation.[3] Fluoride-free methods (Hiyama-Denmark) enhance functional group tolerance.[16] | Generally does not require an external activator.[17] |
| Functional Group Tolerance | Broad, especially with modern fluoride-free protocols that protect sensitive groups like silyl ethers.[18] | Very broad, a key historical advantage.[2] |
The Critical Divide: Toxicity and Purification
The most compelling argument for adopting silicon-based reagents is the stark contrast in toxicity. Organotin compounds, particularly trialkyltin derivatives like the commonly used tributyltin, are potent toxins.[19] They are neurotoxic, immunotoxic, and their environmental persistence has led to global regulations restricting their use, for instance, in marine anti-fouling paints.[6][8] The handling of these reagents requires stringent safety protocols, and the risk of residual tin in a final compound, especially for pharmaceutical applications, is a significant liability.[14][20] Accidental exposure has led to severe health consequences, underscoring the hazardous nature of these chemicals.[8][21]
In stark contrast, organosilicon compounds are considered environmentally benign and exhibit low toxicity.[4] The primary byproducts of silicon-based cross-coupling reactions are polysiloxanes, which are chemically inert and can be easily and efficiently removed from the reaction mixture using standard laboratory techniques like silica gel chromatography.[12]
This difference is not merely academic; it has profound practical implications for the synthetic chemist. The purification of a reaction involving an organotin reagent is often a multi-step, resource-intensive process. Methods include:
-
Aqueous Potassium Fluoride (KF) Wash: Forms insoluble tributyltin fluoride (Bu₃SnF), which can be filtered off.[13]
-
DBU/I₂ Treatment: Converts tin hydrides and dimers to Bu₃SnI, which can then be removed with KF.
-
Specialized Chromatography: Eluting through silica gel treated with reagents like triethylamine or potassium carbonate.[13][15]
Even with these methods, reducing tin contamination to the parts-per-million (ppm) levels required for pharmaceutical intermediates is a significant challenge.[15] This purification bottleneck can severely impact project timelines and costs. With silicon-based reagents, the purification is typically integrated into a standard chromatographic step, saving time, solvents, and analytical resources.[22]
Mechanistic Considerations and Modern Solutions
The classical Hiyama coupling requires an activating agent, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to form a hypervalent pentacoordinate silicon species, which is necessary for efficient transmetalation to the palladium center.[3] This requirement was a historical limitation, as fluoride ions can cleave common silicon-based protecting groups, such as silyl ethers (e.g., TBS, TIPS).
However, the development of the Hiyama-Denmark coupling has elegantly circumvented this issue. This modification utilizes a Brønsted base (like NaOH, KOSiMe₃, or Cs₂CO₃) to generate a highly reactive silanolate in situ from an organosilanol precursor.[16][18] This silanolate can then transmetalate to the palladium center without the need for fluoride, preserving sensitive functional groups and dramatically expanding the reaction's scope.[18]
Visualizing the Catalytic Cycles
To better understand the operational differences, let's visualize the catalytic cycles for the Stille and Hiyama-Denmark couplings.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Catalytic cycle of the fluoride-free Hiyama-Denmark coupling.
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical differences, we provide representative, detailed protocols for the synthesis of 4-vinylbiphenyl via Stille and Hiyama-Denmark couplings.
Protocol 1: Stille Coupling of 4-bromobiphenyl with vinyltributyltin
Objective: Synthesize 4-vinylbiphenyl with an emphasis on the rigorous purification required to remove tin byproducts.
Materials:
-
4-bromobiphenyl (1.0 mmol, 233 mg)
-
Vinyltributyltin (1.1 mmol, 348 mg, 0.32 mL)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Anhydrous Toluene (10 mL)
Procedure:
-
To a dry, argon-flushed Schlenk flask, add 4-bromobiphenyl, Pd(PPh₃)₄, and anhydrous toluene.
-
Stir the mixture at room temperature for 10 minutes until all solids are dissolved.
-
Add vinyltributyltin via syringe.
-
Heat the reaction mixture to 100 °C and stir under argon for 12 hours. Monitor reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
Workup and Purification:
-
Dilute the reaction mixture with diethyl ether (20 mL).
-
Add a saturated aqueous solution of potassium fluoride (KF) (15 mL) and stir vigorously for 1 hour. A thick white precipitate of Bu₃SnF will form.
-
Filter the entire mixture through a pad of Celite®, washing the pad with additional diethyl ether (3 x 15 mL).
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product often contains residual tin impurities. Purify by flash column chromatography on silica gel (eluting with hexanes) to yield 4-vinylbiphenyl.
-
Crucial Final Step: For applications requiring high purity, analyze the product by ICP-MS to quantify residual tin content. If levels are unacceptable, a second purification step (e.g., recrystallization or chromatography on K₂CO₃-treated silica) may be necessary.[14][15]
Protocol 2: Hiyama-Denmark Coupling of 4-bromobiphenyl with vinyl(dimethyl)silanol
Objective: Synthesize 4-vinylbiphenyl using a low-toxicity reagent with a streamlined, standard purification protocol.
Materials:
-
4-bromobiphenyl (1.0 mmol, 233 mg)
-
Vinyl(dimethyl)silanol (1.2 mmol, 122 mg, 0.14 mL)
-
Allylpalladium(II) chloride dimer [(allyl)PdCl]₂ (0.01 mmol, 3.7 mg)
-
cBRIDP (biarylphosphine ligand) (0.022 mmol, 15 mg)
-
Potassium trimethylsilanolate (KOSiMe₃) (2.0 mmol, 256 mg)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a dry, argon-flushed Schlenk flask, add the allylpalladium(II) chloride dimer and the cBRIDP ligand.
-
Add anhydrous THF and stir for 15 minutes at room temperature to pre-form the catalyst.
-
To this solution, add 4-bromobiphenyl, vinyl(dimethyl)silanol, and KOSiMe₃.
-
Stir the reaction mixture at room temperature for 8 hours. Monitor reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) (10 mL).
Workup and Purification:
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by standard flash column chromatography on silica gel (eluting with hexanes/ethyl acetate) to afford pure 4-vinylbiphenyl. The silicon byproduct (a disiloxane) is non-polar and typically elutes easily or remains on the column.
Decision-Making Workflow for Reagent Selection
For researchers and drug development professionals, choosing the right synthetic methodology is critical. The following workflow outlines the key decision points when choosing between silicon- and tin-based reagents.
Caption: Workflow for selecting between silicon and organotin reagents.
Conclusion
While the Stille coupling has a long and storied history in organic synthesis, the evidence compelling a transition to silicon-based cross-coupling is overwhelming. The advantages of organosilicon reagents—namely their low toxicity, environmental compatibility, and the operational simplicity of byproduct removal—align perfectly with the modern principles of green chemistry and the stringent purity requirements of the pharmaceutical industry.[4][23] With the development of highly efficient and functional-group-tolerant protocols like the Hiyama-Denmark coupling, the argument for choosing silicon is no longer just about safety; it's about superior, more efficient, and more sustainable chemistry. For researchers, scientists, and drug development professionals, embracing silicon-based reagents is a forward-looking choice that enhances both laboratory safety and synthetic productivity.
References
- Showell, G. A., & Mills, J. S. (2003). The role of silicon in drug discovery. Drug Discovery Today, 8(12), 551-556.
-
University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. Available from: [Link]
-
Panayides, J.-L., Riley, D. L., Hasenmaile, F., & van Otterlo, W. A. L. (2019). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry, 10(1), 23-38. Available from: [Link]
-
KBR. (2023). Uses Of Organosilanes In Medicine: Enhancing Therapeutic Effects. Available from: [Link]
-
National Science Foundation. (2018). Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. Available from: [Link]
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LCGC International. (2022). Investigating the Environmental Impact of Organotins. Available from: [Link]
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Organic Chemistry Portal. Hiyama Coupling. Available from: [Link]
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Denmark, S. E., & Liu, J. H.-C. (2010). Silicon-Based Cross-Coupling Reactions in the Total Synthesis of Natural Products. Chemical Society Reviews, 39(5), 1649-1660. Available from: [Link]
- Denmark, S. E., & Ober, M. H. (2004). Cross-Coupling with Organosilicon Compounds. Organic Reactions.
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Wikipedia. (n.d.). Hiyama coupling. Available from: [Link]
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Fent, K. (1996). Organotin compounds in the environment — an overview. Critical Reviews in Toxicology, 26(1), 1-117. Available from: [Link]
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The Organic Chemist. (2021). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. Available from: [Link]
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Murugan, A., Shetty, A., & Hiremath, S. (2008). Organotin Compounds and the Environment. Journal of the Indian Society of Remote Sensing, 36, 133-141. Available from: [Link]
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Fent, K. (1996). Organotin compounds in the environment - An overview. Toxicology Letters, 88(1-3), 1-4. Available from: [Link]
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Organic Chemistry Portal. Hiyama-Denmark Coupling. Available from: [Link]
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University of Pennsylvania. (2020). Reusable silicon-based cross-coupling agents for the production of natural products, pharmaceuticals, and other organic materials. Available from: [Link]
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University of California, Irvine. (n.d.). Remove Sticky Reagents during Workup. Available from: [Link]
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ResearchGate. (2017). Workup for removing tin byproducts? Available from: [Link]
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Nakao, Y., & Hiyama, T. (2011). Silicon-based cross-coupling reaction: an environmentally benign version. Chemical Society Reviews, 40(10), 4893-4901. Available from: [Link]
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Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. Available from: [Link]
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Denmark Group, University of Illinois Urbana-Champaign. Silicon-Based Cross-Coupling Reactions. Available from: [Link]
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Wikipedia. (n.d.). Organotin chemistry. Available from: [Link]
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Reiter, L. W., & Kidd, K. (1978). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 25, 123-128. Available from: [Link]
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Lickiss, P. D., & Lucas, D. (2012). Organotin Catalysts in Organosilicon Chemistry. Applied Organometallic Chemistry, 26(11), 607-616. Available from: [Link]
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Reddit. (2023). How toxic organotin compounds really are? Available from: [Link]
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Organic Chemistry Portal. Stille Coupling. Available from: [Link]
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Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. Available from: [Link]
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Reiter, L. W., & Kidd, K. (1978). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 25, 123-128. Available from: [Link]
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Scope and Limitations of SLAP Reagents in Medicinal Chemistry
A Comparative Technical Guide for Drug Discovery Professionals
Executive Summary: The Evolution from SnAP to SLAP
In the pursuit of sp³-rich scaffolds for drug discovery, the Silicon Amine Protocol (SLAP) represents a critical evolution from its predecessor, the Stannyl Amine Protocol (SnAP) . While SnAP reagents revolutionized the one-step synthesis of saturated N-heterocycles (morpholines, piperazines, thiomorpholines) from aldehydes, their reliance on stoichiometric organotin byproducts poses significant toxicity and purification challenges in pharmaceutical settings.
SLAP reagents retain the programmable modularity of SnAP but replace the tributylstannyl group with a trimethylsilyl (TMS) or similar silyl group. This substitution necessitates a mechanistic shift from copper-mediated radical oxidation to photoredox catalysis or Lewis acid-mediated radical cation generation .
Key Takeaway: SLAP reagents offer a "green," tin-free alternative with comparable scope, but they introduce new variables regarding redox potentials and light source dependence that medicinal chemists must navigate.
Mechanistic Principles & Signaling Pathways
Unlike traditional reductive amination or SN2 cyclizations, SLAP chemistry operates via a radical-based disconnect. Understanding this mechanism is crucial for troubleshooting low-yielding substrates.
The Mechanism: Radical Cation Generation
The reaction proceeds through the condensation of the SLAP reagent (an
-
Condensation: Reagent + Aldehyde
Imine. -
Oxidation: Imine
Amine Radical Cation ( ). -
Desilylation: The C-Si bond is weakened by the adjacent radical cation, leading to fragmentation and formation of an
-amino radical. -
Cyclization: The
-amino radical adds to the tethered alkene/alkyne trap.
Figure 1: Mechanistic pathway of SLAP reagent cyclization via photoredox catalysis.[1] The formation of the radical cation is the rate-determining redox event.
Comparative Analysis: SLAP vs. Alternatives
SLAP vs. SnAP Reagents
The primary decision point for chemists is between Tin (SnAP) and Silicon (SLAP).
| Feature | SnAP Reagents (Tin) | SLAP Reagents (Silicon) | Operational Implication |
| Byproduct | Bu | TMS-X / Silanols (Benign, easy removal) | SLAP is superior for late-stage medicinal chemistry and scale-up. |
| Activation | Copper(II) triflate / Lutidine | Photoredox (Blue LED) + Ir/TPP cat. | SnAP requires no light; SLAP requires a photoreactor. |
| Mechanism | Carbon-centered radical oxidation | Amine radical cation generation | SLAP is sensitive to the oxidation potential of the amine. |
| Substrate Bias | Excellent for electron-neutral/rich | Sensitive to redox matching | Limitation: Electron-deficient aldehydes may require Lewis Acid additives in SLAP to lower oxidation potential. |
| Cost | Reagents are moderately priced | Reagents cheap; Ir-catalysts expensive | Use organic photocatalysts (TPP) for SLAP to reduce cost. |
SLAP vs. Traditional Synthesis (Dialkylation)
-
Traditional: Bis-alkylation of amines with bis-electrophiles (e.g., bis-chloroethyl ether).
-
Drawbacks: Requires symmetric precursors, harsh conditions, poor tolerance for decorative functional groups.
-
-
SLAP:
-
Advantages: Modular. The ring "decoration" comes from the aldehyde, allowing rapid library generation (e.g., 50 different 2-substituted morpholines from 1 reagent).
-
Scope and Limitations
Scope
-
Aldehyde Diversity: High tolerance for heteroaromatic (pyridines, thiazoles), electron-rich aromatic, and aliphatic aldehydes.
-
Heterocycles Accessible:
-
Flow Chemistry: SLAP chemistry is highly amenable to continuous flow photochemistry, solving the light penetration issue of batch scale-up.
Critical Limitations
-
Redox Mismatch:
-
Issue: If the formed imine has a very high oxidation potential, the photocatalyst may fail to oxidize it.
-
Solution: Addition of Lewis Acids (e.g., TMSOTf) coordinates to the imine, lowering the oxidation potential and enabling the reaction. This is critical for thiomorpholine synthesis.
-
-
Steric Bulk:
-
Issue: Formation of the imine intermediate can be sluggish with sterically hindered ketones or ortho-substituted benzaldehydes.
-
Mitigation: Use dehydrating conditions (Molecular Sieves) and extended condensation times before adding the photocatalyst.
-
-
Light Dependence:
-
Issue: Inconsistent yields in standard fume hoods due to ambient light or poor photon flux.
-
Requirement: Standardized blue LED setups (e.g., Kessil lamps or commercial photoreactors) are mandatory for reproducibility.
-
Experimental Protocol
Objective: Synthesis of a 2-substituted morpholine using a standard SLAP-Morpholine reagent.
Materials
-
SLAP Reagent: 2-((trimethylsilyl)methyl)morpholine precursor (1.0 equiv).
-
Aldehyde: Benzaldehyde derivative (1.0 equiv).
-
Photocatalyst: Ir[(dF(CF
)ppy) (dtbbpy)]PF (1-2 mol%) OR 2,4,6-Triphenylpyrylium tetrafluoroborate (TPP) (5 mol%). -
Solvent: Acetonitrile (MeCN) or CH
Cl /HFIP mixtures. -
Additives: TMSOTf (if using Lewis Acid protocol).
Workflow Diagram
Figure 2: Decision tree for standard vs. Lewis Acid-mediated SLAP protocols.
Detailed Procedure (Batch)
-
Imine Formation: In a 4 mL vial equipped with a stir bar, add the SLAP reagent (0.5 mmol), aldehyde (0.5 mmol), and activated 4Å molecular sieves (~100 mg) in anhydrous MeCN (2.5 mL). Stir at Room Temperature (RT) for 4 hours.
-
Catalyst Addition: Add the photocatalyst (e.g., 5 mg Ir-catalyst).
-
Note: If the substrate is a thiomorpholine precursor or electron-deficient, add TMSOTf (1.0 equiv) at this stage.
-
-
Irradiation: Seal the vial (degassing is often not strictly required for TPP but recommended for Ir). Irradiate with Blue LEDs (450 nm) for 12–16 hours. Fan cooling is recommended to maintain RT.
-
Workup: Dilute with CH
Cl , add 10% aq. NH OH (to quench silyl byproducts), separate layers, dry over Na SO , and concentrate. -
Purification: Flash column chromatography (typically 0-5% MeOH in DCM).
References
-
SnAP Reagents (Original Discovery): Vo, C. V.; Luescher, M. U.; Bode, J. W.[4] "SnAP Reagents for the One-Step Synthesis of Medium-Ring Saturated N-Heterocycles from Aldehydes." Nature Chemistry, 2014 , 6, 310–314.[4] Link
-
SLAP Reagents (Piperazines): Hsieh, S. Y.; Bode, J. W.[5] "Silicon Amine Reagents for the Photocatalytic Synthesis of Piperazines from Aldehydes and Ketones." Organic Letters, 2016 , 18, 2098–2101.[5] Link
-
Lewis Acid Toggle (Thiomorpholines): Jackl, M. K.; Legnani, L.; Morandi, B.; Bode, J. W.[6] "Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis." Organic Letters, 2017 , 19, 4696–4699.[6][7] Link[8]
-
Mechanism & Flow Chemistry: Jackl, M. K.; Kreituss, I.; Bode, J. W.[6] "Lewis Acid Induced Toggle from Ir(II) to Ir(IV) Pathways in Photocatalytic Reactions." ACS Central Science, 2017 , 3, 86–91. Link
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Safety Operating Guide
Navigating the Unseen: A Guide to Safely Handling 2-((Trimethylsilyl)methoxy)ethan-1-amine
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Procedural Integrity
In the landscape of innovative drug discovery and development, novel chemical entities are the bedrock of progress. Among these is 2-((Trimethylsilyl)methoxy)ethan-1-amine, a compound with potential applications stemming from its unique bifunctional nature, incorporating both a primary amine and a silyl ether. However, with novelty comes the responsibility of rigorous safety evaluation. As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to handle such compounds with the utmost confidence and safety.
This guide provides a comprehensive framework for the safe handling, use, and disposal of 2-((Trimethylsilyl)methoxy)ethan-1-amine. It is structured to be a self-validating system of protocols, grounded in established safety principles and drawing from data on structurally related compounds.
Hazard Analysis: Deconstructing the Molecule for Safety
-
Primary Amine: This functional group is characteristic of corrosive properties. Similar small-chain amines are known to cause severe skin burns and eye damage[1][2][3][4]. They can also be respiratory irritants[2][5]. Ingestion is harmful and can cause severe damage to the digestive tract[2].
-
Silyl Ether: Silyl ethers can be sensitive to moisture and may hydrolyze, especially in the presence of acids or bases, to release the corresponding alcohol (in this case, methanol) and a silanol. While silyl ethers themselves are often used as protecting groups due to their relative stability, the potential for hydrolysis and the nature of the parent alcohol should be considered[6].
-
Flammability: Many related low-molecular-weight amines and ethers are flammable liquids and vapors[2][3][7]. It is prudent to assume that 2-((Trimethylsilyl)methoxy)ethan-1-amine is also flammable and to take precautions against ignition sources[7].
Given this analysis, 2-((Trimethylsilyl)methoxy)ethan-1-amine should be treated as a corrosive, potentially flammable liquid that is harmful if swallowed or inhaled and may cause respiratory irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Specific PPE | Rationale |
| Eye and Face | Chemical splash goggles and a full-face shield | Protects against splashes of the corrosive liquid, which can cause severe eye damage or blindness[1][2]. |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene recommended), Flame-retardant lab coat, Closed-toe shoes | Prevents skin contact, which can lead to severe burns[1][3][4]. Nitrile and neoprene offer good resistance to a range of chemicals, including amines and ethers[8][9]. |
| Respiratory | Certified Chemical Fume Hood | Essential for preventing inhalation of vapors, which can be irritating and harmful[1][10]. |
dot
Caption: A workflow for the correct sequence of donning and doffing PPE.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the integrity of your research.
Preparation and Storage
-
Designated Area: All work with 2-((Trimethylsilyl)methoxy)ethan-1-amine must be conducted in a designated area within a certified chemical fume hood[1][10].
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids[1][11]. The storage area should be a designated cabinet for flammable and corrosive materials.
-
Spill Kit: Ensure a spill kit containing inert absorbent materials (e.g., sand, silica gel), personal protective equipment, and waste disposal bags is readily accessible[1][2].
Handling Procedure
-
Grounding: When transferring the liquid, use proper grounding and bonding procedures to prevent static discharge, which could be an ignition source[7][12].
-
Inert Atmosphere: For reactions sensitive to moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid Incompatibles: Keep the compound away from strong oxidizing agents and strong acids, as these can react exothermically with amines[1].
-
Heating: If heating is necessary, use a controlled heating source like a heating mantle or an oil bath. Avoid open flames[2].
Post-Handling and Decontamination
-
Work Surface: After each use, thoroughly decontaminate the work area with an appropriate solvent (e.g., isopropanol), followed by soap and water.
-
Equipment: Clean all glassware and equipment that came into contact with the chemical.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory[1][5].
Emergency and Disposal Plan: Preparing for the Unexpected
Emergency Procedures
In the event of an emergency, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[1][4].
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][4].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][2].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[1][2].
dot
Caption: A decision tree for immediate actions following an exposure or spill event.
Disposal Plan
All waste containing 2-((Trimethylsilyl)methoxy)ethan-1-amine must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including unused material, contaminated absorbents, and disposable PPE, in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company[1][11][13]. Do not dispose of it down the drain or in the regular trash.
By adhering to these protocols, researchers can confidently and safely work with 2-((Trimethylsilyl)methoxy)ethan-1-amine, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE) - Types of Gloves and their Advantages and Disadvantages. Retrieved from [Link]
-
Gelest, Inc. (2017, January 3). Safety Data Sheet for 2-(TRIMETHYLSILYL)ETHANOL. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
-
MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]
-
University of St Andrews. (2010, July 19). Ethers - Handling and control of exposure. Retrieved from [Link]
-
Gelest, Inc. (2016, December 5). Safety Data Sheet for 2-TRIMETHYLSILYL-1,3-DITHIANE. Retrieved from [Link]
-
University of Florida. (n.d.). Use of Ether - Environment, Health & Safety. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
Organic Syntheses. (2007, November 10). Working with Hazardous Chemicals. Retrieved from [Link]
-
San José State University. (2024, May 10). Personal Protective Equipment: Hands. Retrieved from [Link]
-
University of Bristol. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
